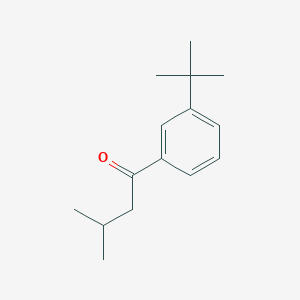

3'-tert-Butyl-3-methylbutyrophenone

CAS No.:

Cat. No.: VC13557822

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O |

|---|---|

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | 1-(3-tert-butylphenyl)-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C15H22O/c1-11(2)9-14(16)12-7-6-8-13(10-12)15(3,4)5/h6-8,10-11H,9H2,1-5H3 |

| Standard InChI Key | ZLRVBMSIZOBNEX-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)C1=CC(=CC=C1)C(C)(C)C |

| Canonical SMILES | CC(C)CC(=O)C1=CC(=CC=C1)C(C)(C)C |

Introduction

3'-tert-Butyl-3-methylbutyrophenone is an organic compound characterized by its unique structure, which includes a tert-butyl group and a phenone moiety. This compound is primarily used in scientific research as a building block in organic synthesis and as a reagent in various chemical reactions. Its applications span across chemistry, biology, and industry, particularly in the production of specialty chemicals and materials.

Synthesis of 3'-tert-Butyl-3-methylbutyrophenone

The synthesis of this compound typically involves the alkylation of a phenone precursor with tert-butyl and methyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the phenone ring.

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Alkylation | Phenone precursor, tert-butyl and methyl groups | Strong bases, controlled temperatures |

| Industrial Production | Continuous flow processes, advanced reactor designs | Optimal reaction conditions to minimize by-products |

Chemical Reactions Involving 3'-tert-Butyl-3-methylbutyrophenone

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

-

Oxidation: Introduces oxygen-containing functional groups.

-

Reduction: Removes oxygen-containing functional groups or reduces double bonds.

-

Substitution: Replaces one functional group with another.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperatures, inert atmospheres |

| Reduction | Lithium aluminum hydride | Controlled temperatures, inert atmospheres |

| Substitution | Various nucleophiles | Controlled temperatures, inert atmospheres |

Applications in Scientific Research

3'-tert-Butyl-3-methylbutyrophenone has several applications in scientific research:

-

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

-

Biology: May be used in studies involving enzyme interactions and metabolic pathways.

-

Industry: Used in the production of specialty chemicals and materials.

Safety and Handling

While specific safety data for 3'-tert-Butyl-3-methylbutyrophenone may not be widely available, handling organic compounds generally requires adherence to standard laboratory safety protocols. This includes wearing protective gear and ensuring proper ventilation to minimize exposure risks.

Hazard Classification

For chemicals without specific hazard classifications, general guidelines from organizations like OSHA can be consulted to assess potential hazards based on chemical properties and available data .

Future Research Directions

-

Toxicity Studies: Investigating the compound's potential health hazards.

-

Industrial Applications: Exploring its use in large-scale chemical production.

-

Biological Interactions: Studying its effects on enzymes and metabolic pathways.

Given the limitations in available literature, future studies should focus on comprehensive safety assessments and expanded applications in both industrial and biological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume